molecular formula C22H19N3O2 B6056575 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B6056575
M. Wt: 357.4 g/mol
InChI Key: PGBOXHNEDOEYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a benzodiazole ring fused with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a carboxylic acid derivative. This intermediate is then coupled with a phenyl group via a Suzuki coupling reaction. The final step involves the acylation of the phenyl group with 2-(2-methylphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
  • N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide

Uniqueness

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which can enhance its lipophilicity and potentially improve its bioavailability and efficacy compared to its analogs.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-7-2-5-12-20(15)27-14-21(26)23-17-9-6-8-16(13-17)22-24-18-10-3-4-11-19(18)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBOXHNEDOEYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.